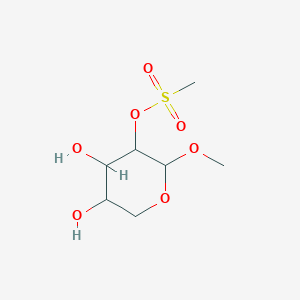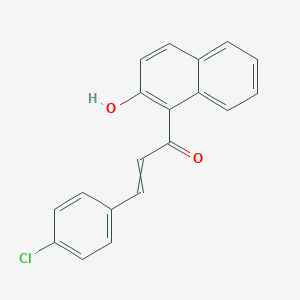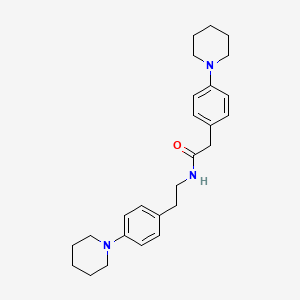
Oxirane, 2,3-diethyl-, cis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxirane, 2,3-diethyl-, cis- is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This compound is a stereoisomer, specifically the cis- form, meaning that the two ethyl groups are on the same side of the epoxide ring. Epoxides are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2,3-diethyl-, cis- typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the epoxide ring.
Industrial Production Methods
On an industrial scale, epoxides like Oxirane, 2,3-diethyl-, cis- can be produced through the catalytic oxidation of alkenes using oxygen or air in the presence of a silver catalyst. This method is efficient and widely used for the large-scale production of epoxides.
化学反応の分析
Types of Reactions
Oxirane, 2,3-diethyl-, cis- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring, resulting in ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxycarboxylic acids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-), alkoxides (RO-), and amines (NH3) are commonly employed.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Alcohols: Produced from nucleophilic substitution reactions.
科学的研究の応用
Oxirane, 2,3-diethyl-, cis- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Oxirane, 2,3-diethyl-, cis- involves the electrophilic oxygen atom in the epoxide ring reacting with nucleophilic sites on other molecules. This reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the less hindered carbon of the epoxide ring, leading to ring opening and the formation of a new bond. The high reactivity of the epoxide ring is due to the ring strain, which makes it more susceptible to nucleophilic attack.
類似化合物との比較
Similar Compounds
Oxirane, 2,3-dimethyl-, cis-: Another epoxide with methyl groups instead of ethyl groups.
Oxirane, 2,3-dimethyl-, trans-: The trans- stereoisomer of the dimethyl-substituted epoxide.
2,3-Epoxybutane: A simpler epoxide with a butane backbone.
Uniqueness
Oxirane, 2,3-diethyl-, cis- is unique due to the presence of ethyl groups, which can influence its reactivity and the types of reactions it undergoes. The cis- configuration also affects its stereochemistry and the spatial arrangement of substituents, which can impact its interactions with other molecules and its overall chemical behavior.
特性
CAS番号 |
36611-94-6 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC名 |
(2S,3R)-2,3-diethyloxirane |
InChI |
InChI=1S/C6H12O/c1-3-5-6(4-2)7-5/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
PCGTXZMDZGOMJG-OLQVQODUSA-N |
異性体SMILES |
CC[C@@H]1[C@@H](O1)CC |
正規SMILES |
CCC1C(O1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4-Diamino-5-[2-naphthylthio]quinazoline](/img/structure/B14672211.png)








